3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride
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Overview
Description
3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl fluoride group (SO2F).
Preparation Methods
The synthesis of 3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride typically involves the reaction of 3-aminobenzenesulfonyl fluoride with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as transition-metal catalysis and sulfur-fluoride exchange (SuFEx) processes .
Chemical Reactions Analysis
3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: Under certain conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE).
Chemical Biology: The compound is employed in the study of biological processes and the development of chemical probes.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its activity. This interaction is mediated by the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site .
Comparison with Similar Compounds
3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Benzenesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the chloroethylcarbamoylamino group.
Methanesulfonyl Fluoride: Another sulfonyl fluoride with different reactivity and applications.
Properties
CAS No. |
13908-51-5 |
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Molecular Formula |
C9H10ClFN2O3S |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
3-(2-chloroethylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFN2O3S/c10-4-5-12-9(14)13-7-2-1-3-8(6-7)17(11,15)16/h1-3,6H,4-5H2,(H2,12,13,14) |
InChI Key |
JYYBOGLPEXQHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCl |
Origin of Product |
United States |
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